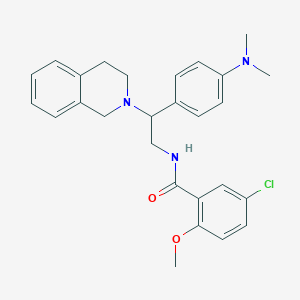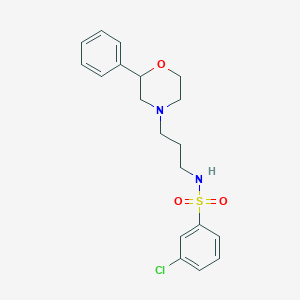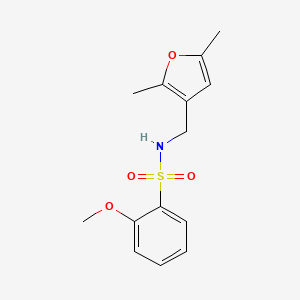
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H30ClN3O2 and its molecular weight is 464.01. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Binding Studies
One of the primary areas of research has involved the exploration of receptor binding properties of related compounds. For instance, studies on benzamide analogues, including radiolabeling and evaluating the binding to sigma-2 receptors, have been conducted to understand their affinity and potential as ligands in receptor studies. These studies are crucial for the development of diagnostic and therapeutic agents targeting specific receptors in the brain and other tissues (Xu et al., 2005).
Antimicrobial and Anticancer Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and anticancer potentials. These compounds, through their interactions with various biological targets, offer insights into designing more effective therapeutic agents. For instance, derivatives exhibiting significant activity against bacterial strains and human cancer cell lines have been reported, highlighting the compound's potential in drug discovery and development processes (Deep et al., 2013).
Synthetic Methodology
Research has also focused on the development of novel synthetic methods for the preparation of isoquinoline and related heterocyclic compounds. These synthetic strategies are essential for creating libraries of compounds for further biological evaluation. For instance, novel routes to synthesize 2-oxazolines, bis-oxazolines, and 2-imidazoline-5-ones from imidates using solvent-free cycloadditions have been explored, providing valuable methodologies for constructing complex heterocycles (Lerestif et al., 1997).
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-30(2)23-11-8-20(9-12-23)25(31-15-14-19-6-4-5-7-21(19)18-31)17-29-27(32)24-16-22(28)10-13-26(24)33-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZYLJBZXDHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)
![4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2683938.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)
![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)
![2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2683945.png)




![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)